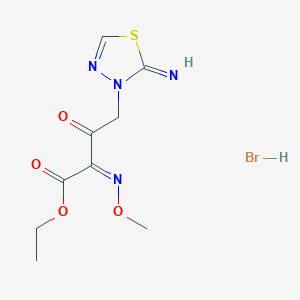![molecular formula C17H26N2O B6009478 N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, commonly known as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a neurotoxin that has been widely used in scientific research to study Parkinson's disease (PD). The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, and its neurotoxic effects were discovered in the 1980s when a group of drug users developed PD-like symptoms after ingesting a contaminated drug.
作用機序
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine is converted to the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the development of PD-like symptoms, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has also been shown to induce neuroinflammation and oxidative stress, which may contribute to the pathogenesis of PD.
実験室実験の利点と制限
The advantages of using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments include its ability to selectively damage dopaminergic neurons, its reproducibility, and its ability to induce PD-like symptoms in animal models. However, there are also several limitations to using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, including its neurotoxicity to humans and the need for strict safety protocols when handling the compound.
将来の方向性
Future research on N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine may focus on identifying potential therapies for PD by testing drugs that can protect dopaminergic neurons from N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity. Additionally, researchers may continue to use N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine to develop animal models of PD to better understand the disease and test potential therapies. Finally, researchers may also investigate the role of neuroinflammation and oxidative stress in the pathogenesis of PD using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity as a model.
合成法
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized using a variety of methods, but the most common method involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine) with formaldehyde and morpholine. The resulting product is then reduced using sodium borohydride to produce N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the pathogenesis of PD. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of PD-like symptoms. N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity has been used to develop animal models of PD, which have been instrumental in understanding the disease and testing potential therapies.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-5,17-18H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSGTWUZEKFVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

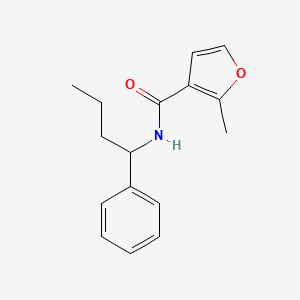
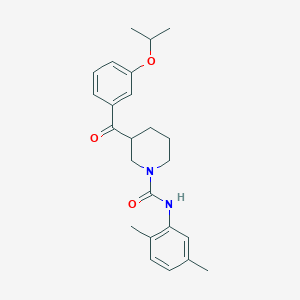

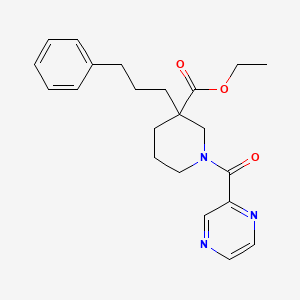
![2-(1-(cyclohexylmethyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6009423.png)
![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6009448.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
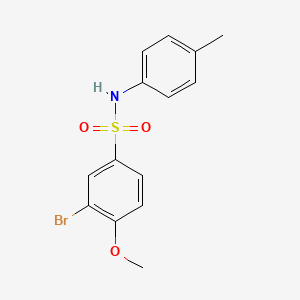
![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)
